N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
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Overview
Description
4′-Acetamidoacetophenone , is a chemical compound with the empirical formula C10H11NO2. It is a white crystalline powder and exhibits antipyretic and analgesic properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The compound can be synthesized through a Michael-type addition reaction between 4-acetylphenyl isothiocyanate and 4-aminopyrimidine . The reaction proceeds as follows:
4-acetylphenyl isothiocyanate+4-aminopyrimidine→this compound
Reaction Conditions::- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: Typically around 166-170 °C
Industrial Production:: While research laboratories often synthesize this compound, industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur at the acetyl group or the piperazine ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide finds applications in:
Medicine: Potential as an analgesic and antipyretic agent.
Chemistry: Used in synthetic chemistry for building more complex molecules.
Biology: Investigated for biological activity and potential drug development.
Industry: May have applications in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
- Acetanilide derivatives
- Piperazine-based compounds
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H19N5OS/c1-13(23)14-3-5-15(6-4-14)20-17(24)22-11-9-21(10-12-22)16-18-7-2-8-19-16/h2-8H,9-12H2,1H3,(H,20,24) |
InChI Key |
TWYVGHNNFMNSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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